trans-4-Dimethylaminocrotonsäurehydrochlorid

Übersicht

Beschreibung

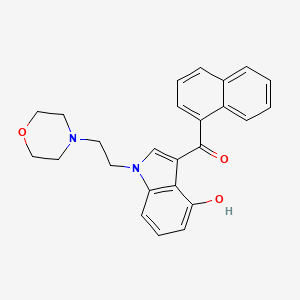

Trans-4-Dimethylaminocrotonic acid hydrochloride is a significant pharmaceutical intermediate and forms an essential part of the structure of the anti-tumor drugs afatinib and neratinib . It is also a crucial organic synthesis reagent for the preparation of novel pyrazole derivatives and 6-heterocycloalkyl quinazoline derivatives .

Synthesis Analysis

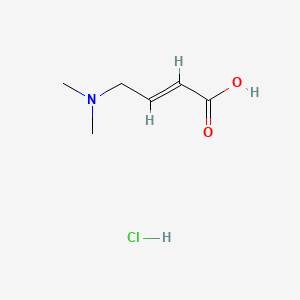

Trans-4-Dimethylaminocrotonic acid hydrochloride is synthesized using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a raw material. The process involves adding reagents such as water, sodium hydroxide, methanol, and hydrogen chloride through a chemical reaction .Molecular Structure Analysis

The molecular formula of trans-4-Dimethylaminocrotonic acid hydrochloride is C6H12ClNO2 . The molecular weight is 165.62 g/mol .Physical And Chemical Properties Analysis

Trans-4-Dimethylaminocrotonic acid hydrochloride is a white solid . It has a melting point of 162 °C . It is slightly soluble in DMSO, Methanol, and Water .Wissenschaftliche Forschungsanwendungen

Krebsforschung

trans-4-Dimethylaminocrotonsäurehydrochlorid wird in der Krebsforschung eingesetzt, insbesondere bei der Untersuchung von Kinasemodulatoren . Kinasemodulatoren sind Substanzen, die die Funktion von Kinasen beeinflussen können, einer Art von Protein, das eine Schlüsselrolle in Zellprozessen spielt. Durch die Untersuchung dieser Verbindung können Forscher Einblicke in die Entwicklung neuer Krebsbehandlungen gewinnen.

Pharmazeutisches Zwischenprodukt

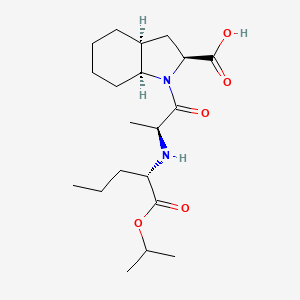

Diese Verbindung ist ein entscheidendes pharmazeutisches Zwischenprodukt und bildet einen wesentlichen Bestandteil der Struktur von Antitumormitteln wie Afatinib und Neratinib . Diese Medikamente werden zur Behandlung bestimmter Arten von Brustkrebs und nicht-kleinzelligem Lungenkrebs eingesetzt .

Organische Synthese

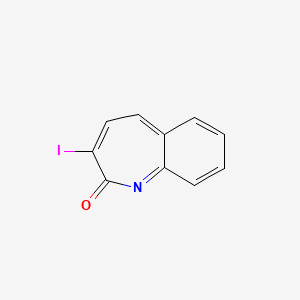

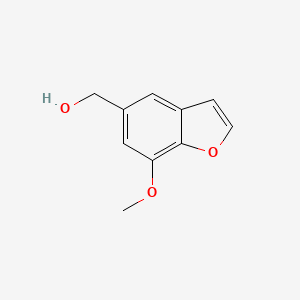

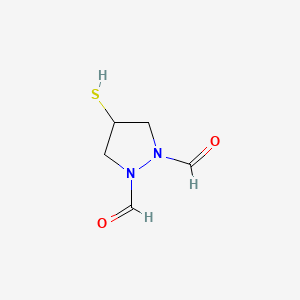

This compound ist ein wichtiges Reagenz in der organischen Synthese . Es wird zur Herstellung neuer Pyrazolderivate verwendet .

Herstellung von Chinolinderivaten

Diese Verbindung wird auch bei der Synthese von 6-Heterocycloalkyl-Chinolinderivaten verwendet . Chinolinderivate wurden als verschiedene pharmakologische Aktivitäten gefunden, darunter Antikrebs-, entzündungshemmende und antivirale Wirkungen.

Tyrosinkinase-Hemmstoffe

This compound wird als Reagenz bei der Herstellung von Tyrosinkinase-Hemmstoffen verwendet . Tyrosinkinasen sind Enzyme, die eine Phosphatgruppe von ATP auf ein Protein in einer Zelle übertragen können, und sie spielen eine bedeutende Rolle bei der Regulierung von Zellprozessen. Inhibitoren dieser Enzyme werden bei der Behandlung von Krankheiten wie Krebs eingesetzt.

Lenatinib-Zwischenprodukt

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Lenatinib verwendet

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Trans-4-Dimethylaminocrotonic acid hydrochloride is primarily used in the preparation of tyrosine kinase inhibiting antitumor agents . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

They can induce apoptosis and inhibit cell proliferation .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the inhibition of tyrosine kinases. By inhibiting these enzymes, it disrupts the signal transduction pathways, thereby inhibiting tumor growth .

Result of Action

As a tyrosine kinase inhibitor, trans-4-Dimethylaminocrotonic acid hydrochloride can potentially lead to the inhibition of tumor growth. It achieves this by blocking the signals necessary for tumor cells to proliferate and survive .

Eigenschaften

IUPAC Name |

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347107 | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848133-35-7, 98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA8B68TND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of trans-4-Dimethylaminocrotonic acid hydrochloride in pharmaceutical synthesis?

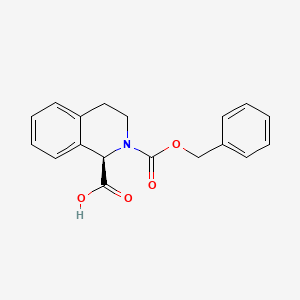

A1: Trans-4-Dimethylaminocrotonic acid hydrochloride serves as a crucial intermediate in the synthesis of Afatinib []. This compound is reacted with N4-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine to produce Afatinib, an irreversible ErbB family blocker used in cancer treatment.

Q2: Can you describe the synthetic route for producing trans-4-Dimethylaminocrotonic acid hydrochloride outlined in the research?

A2: The research highlights a "one-pot" synthesis method for producing highly pure trans-4-Dimethylaminocrotonic acid hydrochloride []. This method involves the following steps:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.